molecular formula C24H12Br3F3 B13644572 1,3,5-tris(2-bromo-4-fluorophenyl)benzene

1,3,5-tris(2-bromo-4-fluorophenyl)benzene

Cat. No.: B13644572
M. Wt: 597.1 g/mol
InChI Key: IPRLFSDKHOEQQU-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-bromo-4-fluorophenyl)benzene is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a benzene ring

Preparation Methods

The synthesis of 1,3,5-tris(2-bromo-4-fluorophenyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1,3,5-Tris(2-bromo-4-fluorophenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex aromatic structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,3,5-tris(2-bromo-4-fluorophenyl)benzene in its applications involves its ability to form stable, conjugated systems. The presence of bromine and fluorine atoms enhances its reactivity and allows for the formation of strong intermolecular interactions. These properties make it suitable for use in materials that require high stability and specific electronic characteristics.

Comparison with Similar Compounds

Similar compounds to 1,3,5-tris(2-bromo-4-fluorophenyl)benzene include:

The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which impart distinct electronic properties and reactivity compared to its analogs.

Properties

Molecular Formula

C24H12Br3F3

Molecular Weight

597.1 g/mol

IUPAC Name

1,3,5-tris(2-bromo-4-fluorophenyl)benzene

InChI

InChI=1S/C24H12Br3F3/c25-22-10-16(28)1-4-19(22)13-7-14(20-5-2-17(29)11-23(20)26)9-15(8-13)21-6-3-18(30)12-24(21)27/h1-12H

InChI Key

IPRLFSDKHOEQQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C2=CC(=CC(=C2)C3=C(C=C(C=C3)F)Br)C4=C(C=C(C=C4)F)Br

Origin of Product

United States

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